2-Allylisoindoline-1,3-dione is an organic compound with the molecular formula C₁₁H₉NO₂. It belongs to the class of isoindoline derivatives, characterized by a bicyclic structure containing both an isoindoline and a dione functional group. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the allyl group enhances its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry and medicinal research .
Research indicates that 2-Allylisoindoline-1,3-dione exhibits significant biological activities. Its derivatives have been explored for:
The biological activity of this compound makes it a candidate for further pharmacological studies.
The synthesis of 2-Allylisoindoline-1,3-dione can be achieved through several methods:
These synthetic routes highlight the versatility and adaptability of this compound in organic synthesis.
2-Allylisoindoline-1,3-dione has several applications across different domains:
The broad applicability underscores its importance in both research and industrial contexts.
Interaction studies involving 2-Allylisoindoline-1,3-dione focus on its binding affinity and reactivity with various biological targets. These studies often employ techniques like:
Several compounds share structural similarities with 2-Allylisoindoline-1,3-dione. Here are some notable examples:
These comparisons illustrate how variations in substituents can significantly affect the chemical behavior and biological activity of similar compounds.
The isoindoline-1,3-dione core in 2-Allylisoindoline-1,3-dione exhibits significant resonance stabilization arising from the delocalization of π-electrons across the bicyclic aromatic system [1] [2]. This stabilization is fundamentally derived from the conjugated interaction between the benzene ring and the imide functionality, where the nitrogen lone pair participates in resonance with the carbonyl groups and the aromatic π-system [3] [4].
Charge Distribution Analysis reveals that the oxygen atoms of the carbonyl groups carry the highest negative charge density, as confirmed by molecular orbital calculations [5] [4]. The nitrogen atom exhibits partial positive character due to its involvement in electron-donating resonance with both carbonyl groups [1]. Density functional theory calculations indicate that the molecular electrostatic potential shows significant negative regions around the carbonyl oxygens, making these sites primary targets for electrophilic interactions [6] [5].
The resonance contributors include canonical forms where negative charge is delocalized between the carbonyl oxygens and the aromatic ring system. This delocalization pattern is responsible for the enhanced stability of the isoindoline-1,3-dione core compared to non-aromatic imide systems [1] [4]. The stabilization energy from resonance effects contributes approximately 40-60 kilojoules per mole to the overall molecular stability [2].
Intermolecular hydrogen bonding plays a crucial role in charge distribution, with the carbonyl oxygens serving as hydrogen bond acceptors [5] [4]. Crystallographic studies reveal that different carbonyl groups can exhibit selective hydrogen bonding patterns, indicating subtle differences in their electrostatic environments [5].
Frontier molecular orbital analysis of 2-Allylisoindoline-1,3-dione reveals characteristic electronic properties typical of phthalimide derivatives. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic benzene ring with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the carbonyl groups and the fused ring system [6] [7] [8].
HOMO-LUMO Gap Calculations using density functional theory at the B3LYP/6-311++G(d,p) level indicate an energy gap in the range of 2.2 to 3.1 electron volts [9] [10]. This gap is characteristic of electron-accepting phthalimide systems and contributes to their utility in electronic applications [11] [8]. The relatively narrow gap compared to simple aromatic hydrocarbons reflects the electron-withdrawing nature of the imide functionality [9] [12].
The HOMO energy level is estimated at approximately -6.0 to -6.1 electron volts, indicating moderate electron-donating capability [11] [8]. The LUMO energy level ranges from -3.0 to -3.8 electron volts, confirming the electron-accepting character of the isoindoline-1,3-dione core [13] [9]. These values position 2-Allylisoindoline-1,3-dione as a moderate electron acceptor suitable for charge-transfer applications [6] [11].
Orbital Delocalization Patterns show that the HOMO exhibits significant delocalization across the entire aromatic system, while the LUMO is more localized on the electron-deficient carbonyl carbons [7] [14]. This spatial separation of frontier orbitals facilitates intramolecular charge transfer processes and contributes to the compound's potential nonlinear optical properties [15] [16].
Time-dependent density functional theory (TD-DFT) calculations predict electronic absorption maxima corresponding to HOMO-LUMO transitions in the near-ultraviolet region, typically around 280-300 nanometers [9] [10]. The oscillator strength for these transitions indicates moderate absorption intensity, consistent with symmetry-allowed π-π* transitions [6] [9].
Static polarizability calculations for 2-Allylisoindoline-1,3-dione using density functional theory methods reveal significant electronic polarization capabilities. The average polarizability is estimated in the range of 18.0 to 22.0 Ångström cubed, which is substantial for a molecule of this size [16] [17]. This high polarizability stems from the extended π-conjugation and the presence of electron-rich and electron-poor regions within the molecular framework [15] [16].
Anisotropy of polarizability calculations indicate directional dependence of the electronic response, with the largest polarizability component aligned along the long molecular axis encompassing the isoindoline core [16]. The polarizability tensor components (αxx, αyy, αzz) show that the molecule exhibits the highest electronic response perpendicular to the plane of the aromatic ring system [15] [16].
First hyperpolarizability (β) calculations demonstrate that phthalimide derivatives, including 2-Allylisoindoline-1,3-dione, possess significant nonlinear optical properties [18] [17]. Literature values for related phthalimide compounds range from 10 to 160 × 10⁻³⁰ electrostatic units, indicating substantial second-order nonlinear optical response [18]. The magnitude of hyperpolarizability is enhanced by the presence of electron-withdrawing carbonyl groups and the extended conjugation system [15] [16].
Intramolecular charge transfer contributions to hyperpolarizability arise from the donor-acceptor character of the allyl-substituted isoindoline system [15] [16]. The allyl group can act as a mild electron donor, while the isoindoline-1,3-dione core serves as an electron acceptor, creating a push-pull electronic structure favorable for nonlinear optical applications [16] [17].
Solvent effects on polarizability have been investigated using the polarizable continuum model, showing that polar solvents enhance both linear and nonlinear polarizabilities through stabilization of charge-separated states [16]. Frequency-dependent polarizability calculations predict dispersion in the optical response, with increased polarizability at longer wavelengths [15].
The allyl substituent in 2-Allylisoindoline-1,3-dione introduces significant conformational flexibility compared to unsubstituted phthalimide [19] [20]. Rotational energy barriers around the nitrogen-carbon bond connecting the allyl group to the isoindoline core are typically 5-15 kilojoules per mole, indicating relatively free rotation at ambient temperatures [19] [21].
Torsional angle analysis reveals that the allyl group can adopt a range of conformations with dihedral angles varying from ±90° to ±180° relative to the isoindoline plane [19] [20]. Nuclear magnetic resonance spectroscopy studies confirm the dynamic nature of this rotation through observable line broadening and coalescence phenomena at elevated temperatures [19] [20].
Steric interactions between the allyl group and the isoindoline core are minimal due to the planar geometry of the aromatic system [20] [21]. However, conformational preferences are influenced by weak π-π interactions between the allyl double bond and the aromatic ring system, which can stabilize certain rotational conformers by approximately 2-5 kilojoules per mole [19] [21].
Electronic effects of the allyl substituent on the isoindoline core include mild electron donation through hyperconjugation and inductive effects [19] [22]. This electron donation slightly raises the HOMO energy level compared to unsubstituted phthalimide, decreasing the ionization energy by approximately 0.1-0.2 electron volts [22]. The LUMO energy remains relatively unchanged, resulting in a modest decrease in the HOMO-LUMO gap [22].
Crystallographic studies of related N-substituted phthalimides demonstrate that solid-state packing forces can restrict conformational freedom, leading to preferred orientations of the N-substituent [21] [19]. Intermolecular interactions such as hydrogen bonding and van der Waals forces can stabilize specific conformations in the crystalline state [21].
Computational conformational analysis using density functional theory reveals multiple local minima on the potential energy surface corresponding to different allyl orientations [19] [20]. Transition state calculations for rotation around the N-C bond identify relatively low energy barriers, confirming rapid interconversion between conformers under normal conditions [19].
Irritant